C10H8N2O5S

Description

C₁₀H₈N₂O₅S, identified as 4-(4-Nitrophenyl)-3,5-thiomorpholinedione 1-oxide (CAS 374565-49-8), is a heterocyclic compound with a molecular weight of 268.25 g/mol . Its structure comprises a thiomorpholine ring (containing sulfur), two ketone groups (dione), a 4-nitrophenyl substituent, and an N-oxide group. This compound is notable for its application in pharmaceuticals, particularly in quality control testing for Trapidil Tablets, where its dissolution profile is monitored using UV spectrophotometry at 307 nm . The synthesis of C₁₀H₈N₂O₅S involves multi-step organic reactions, including nitration and oxidation, as inferred from analogous procedures in .

Properties

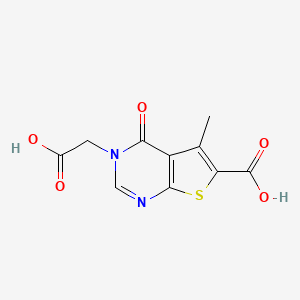

IUPAC Name |

3-(carboxymethyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O5S/c1-4-6-8(18-7(4)10(16)17)11-3-12(9(6)15)2-5(13)14/h3H,2H2,1H3,(H,13,14)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYANXQZKMPJBBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-amino-5-nitro-2-naphthalenesulfonic acid typically involves the nitration of 2-naphthylamine-5-sulfonic acid. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The process involves the following steps:

Nitration: 2-naphthylamine-5-sulfonic acid is treated with a mixture of nitric acid and sulfuric acid at a temperature range of 0-5°C to introduce the nitro group.

Isolation: The reaction mixture is then neutralized, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the production of 8-amino-5-nitro-2-naphthalenesulfonic acid follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the amino group can be converted to a nitro group or other oxidized forms.

Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The sulfonic acid group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite can be used for reduction.

Substitution: Reagents like sodium hydroxide or other nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of nitro derivatives or other oxidized products.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted naphthalenesulfonic acid derivatives.

Scientific Research Applications

8-amino-5-nitro-2-naphthalenesulfonic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes and pigments. Its unique functional groups make it a valuable starting material for various organic synthesis reactions.

Biology: The compound is used in biochemical assays and as a staining agent in microscopy.

Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 8-amino-5-nitro-2-naphthalenesulfonic acid involves its interaction with various molecular targets. The amino and nitro groups can participate in redox reactions, influencing cellular processes. The sulfonic acid group enhances the compound’s solubility and reactivity. The compound can act as an electron donor or acceptor, facilitating various biochemical reactions.

Comparison with Similar Compounds

Structural Similarities :

- Both compounds feature a heterocyclic ring (quinoline vs. thiomorpholine) and an N-oxide group.

- Chlorine substitution in quinoline contrasts with the nitro group in C₁₀H₈N₂O₅S.

Functional Differences :

- Molecular Weight: 216.07 g/mol (quinoline derivative) vs. 268.25 g/mol (thiomorpholine) .

- Applications: Quinoline derivatives are often explored for antimicrobial or anticancer activity, whereas C₁₀H₈N₂O₅S is linked to cardiovascular drugs like Trapidil .

(2E)-4-Oxo-4-{4-[(1,3-thiazol-2-ylamino)sulfonyl]anilino}-2-butenoic Acid (C₁₃H₁₁N₃O₅S₂)

Functional Similarities :

- Both contain sulfur (thiazole vs. thiomorpholine) and nitro/sulfonyl groups , which enhance electronic interactions in drug-receptor binding.

Key Differences :

- Molecular Weight : 377.38 g/mol vs. 268.25 g/mol .

- Solubility: The butenoic acid group in C₁₃H₁₁N₃O₅S₂ confers pH-dependent solubility, whereas C₁₀H₈N₂O₅S is water-soluble under tested conditions .

Data Tables: Comparative Analysis

Research Findings and Functional Implications

- C₁₀H₈N₂O₅S: Demonstrated stability in aqueous solutions, critical for tablet dissolution testing .

- 4-Chloroquinoline 1-oxide HCl: Chlorine substituents improve lipophilicity, aiding blood-brain barrier penetration in CNS drug candidates .

- C₁₃H₁₁N₃O₅S₂ : Sulfonamide groups are associated with enzyme inhibition (e.g., carbonic anhydrase), suggesting divergent therapeutic mechanisms compared to C₁₀H₈N₂O₅S .

Notes on Discrepancies and Limitations

- Molecular Weight Conflict : reports a molecular weight of 284 for C₁₀H₈N₂O₅S, conflicting with CAS data (268.25 g/mol). This may stem from a calculation error or typographical mistake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.